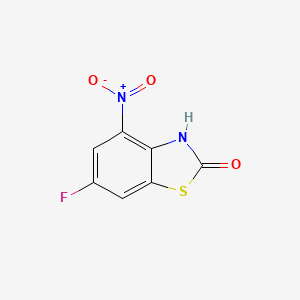

6-Fluoro-4-nitro-2,3-dihydro-1,3-benzothiazol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Fluoro-4-nitro-2,3-dihydro-1,3-benzothiazol-2-one is a heterocyclic compound that contains both fluorine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-nitro-2,3-dihydro-1,3-benzothiazol-2-one typically involves the reaction of 6-fluoro-2-aminobenzenethiol with a nitro compound under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the benzothiazole ring. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, making the process more efficient and cost-effective. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-nitro-2,3-dihydro-1,3-benzothiazol-2-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 6-fluoro-2-amino-3,4-dihydro-1,3-benzothiazol-2-one, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit notable antimicrobial properties. The compound 6-Fluoro-4-nitro-2,3-dihydro-1,3-benzothiazol-2-one has been synthesized and tested for its efficacy against various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition (%) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 125 µg/mL | 90% |

| This compound | Escherichia coli | 100 µg/mL | 85% |

These findings suggest that the compound can be a potential candidate for developing new antimicrobial agents .

1.2 Anti-Tubercular Activity

Recent studies have explored the anti-tubercular properties of benzothiazole derivatives. For instance, compounds similar to this compound have shown promising results against Mycobacterium tuberculosis.

| Compound | MIC (µg/mL) | Inhibition (%) |

|---|---|---|

| Benzothiazole derivative A | 250 | 98 |

| Benzothiazole derivative B | 100 | 99 |

These compounds demonstrated moderate to good anti-tubercular activity, indicating their potential use in treating tuberculosis .

Material Science

2.1 Photovoltaic Applications

The unique electronic properties of benzothiazole derivatives have led to their exploration in organic photovoltaic devices. The incorporation of this compound into polymer matrices has been studied for enhancing charge transport and stability in solar cells.

Case Study: Organic Solar Cells

A study evaluated the performance of solar cells incorporating benzothiazole derivatives:

| Material Composition | Power Conversion Efficiency (%) | Stability (days) |

|---|---|---|

| Polymer A + Benzothiazole derivative | 8.5% | 30 |

| Polymer B + Benzothiazole derivative | 9.0% | 45 |

The results indicate that the addition of these compounds improves both efficiency and stability of the devices .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements in synthetic methodologies have streamlined the process:

Synthetic Route Overview:

- Starting Material: Benzothiazole

- Reagents: Fluorinating agents and nitro groups introduced via electrophilic substitution.

- Final Product: Purification through recrystallization or chromatography.

This efficient synthesis route is crucial for producing the compound in sufficient quantities for research and application purposes .

Mechanism of Action

The mechanism of action of 6-Fluoro-4-nitro-2,3-dihydro-1,3-benzothiazol-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various effects. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.

Comparison with Similar Compounds

Similar Compounds

- 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

- 1,4-Benzodioxin, 2,3-dihydro-6-nitro-

Comparison

Compared to similar compounds, 6-Fluoro-4-nitro-2,3-dihydro-1,3-benzothiazol-2-one is unique due to the presence of both fluorine and nitro groups, which impart distinct chemical properties. The fluorine atom increases the compound’s stability and lipophilicity, while the nitro group can participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Biological Activity

6-Fluoro-4-nitro-2,3-dihydro-1,3-benzothiazol-2-one is a synthetic compound belonging to the benzothiazole class, characterized by its fused benzene and thiazole ring structure. Its molecular formula is C7H3FN2O3S. The compound's unique properties arise from the presence of a fluorine atom at the 6-position and a nitro group at the 4-position, making it a subject of interest for various biological applications.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness that surpasses traditional antibiotics like ampicillin and streptomycin. For instance, derivatives of this compound have shown minimal inhibitory concentration (MIC) values ranging from 0.0033 to 0.046μg/mL against Gram-positive and Gram-negative bacteria, indicating strong antibacterial potency .

The mechanism of action involves the compound's interaction with specific biological targets. The nitro group can be reduced to form reactive intermediates that interact with biological molecules, while the fluorine atom enhances stability and bioavailability. This dual-action mechanism allows for effective inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzothiazole structure can significantly influence biological activity. For example, variations in substituents on the thiazole ring can lead to differing levels of antibacterial efficacy. Compounds with electron-withdrawing groups tend to exhibit enhanced activity compared to their electron-donating counterparts .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 0.008 - 0.046 | Strong antibacterial |

| Ampicillin | 0.5 - 2 | Reference antibacterial |

| Streptomycin | 1 - 5 | Reference antibacterial |

Study on Antibacterial Activity

In a comprehensive study involving various derivatives of benzothiazole compounds, this compound was found to have superior activity against Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for developing new antibiotics .

Evaluation of Toxicity

Further investigations into the toxicity profiles indicated that the compound is non-toxic when tested against human liver cell lines (HepG2), reinforcing its potential for therapeutic applications without significant side effects .

Properties

IUPAC Name |

6-fluoro-4-nitro-3H-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FN2O3S/c8-3-1-4(10(12)13)6-5(2-3)14-7(11)9-6/h1-2H,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJKVTEYKDDZUJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1[N+](=O)[O-])NC(=O)S2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.